Nonioside B
CAS No.: 255904-23-5
Cat. No.: VC17037770
Molecular Formula: C26H46O17
Molecular Weight: 630.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 255904-23-5 |
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Molecular Formula | C26H46O17 |
Molecular Weight | 630.6 g/mol |
IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] octanoate |
Standard InChI | InChI=1S/C26H46O17/c1-2-3-4-5-6-7-14(29)42-26-23(43-25-22(37)19(34)16(31)12(9-28)40-25)20(35)17(32)13(41-26)10-38-24-21(36)18(33)15(30)11(8-27)39-24/h11-13,15-28,30-37H,2-10H2,1H3/t11-,12-,13-,15-,16-,17-,18+,19+,20+,21-,22-,23-,24-,25+,26+/m1/s1 |
Standard InChI Key | CTKLGODDPZHEHZ-BBENIMTISA-N |
Isomeric SMILES | CCCCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES | CCCCCCCC(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Nonioside B (CAS No. 255904-23-5) is classified as an oligosaccharide fatty acid ester, belonging to the broader category of glycosides. Its molecular formula, , reflects a trisaccharide core linked to an octanoyl (C8) fatty acid chain . The IUPAC name, (2S,3R,4S,5S,6R)-4,5-dihydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl octanoate, delineates its stereochemical configuration, which includes β-D-glucopyranosyl units interconnected via glycosidic bonds .
Molecular Architecture
The compound’s structure comprises:
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A trisaccharide backbone: Three glucose moieties linked by β-(1→2) and β-(1→6) glycosidic bonds.
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Fatty acid conjugation: An octanoic acid (C8:0) esterified to the anomeric position of the reducing glucose unit .
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Hydroxyl-rich regions: Multiple hydroxyl groups contribute to its hydrophilicity, while the fatty acid chain imparts mild amphiphilic properties .
Table 1: Key Physicochemical Properties of Nonioside B
Property | Value | Source |
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Molecular weight | 630.637 g/mol | |
Monoisotopic mass | 630.2735 Da | |
Solubility | Water-soluble (polar groups) | |
Stability | pH-sensitive (hydrolysis) |
Natural Occurrence and Biosynthesis
Nonioside B is exclusively identified in Morinda citrifolia, a tropical plant traditionally used in Polynesian medicine. Its biosynthesis correlates with fruit maturation, exhibiting marked variability across developmental stages.
Maturation-Dependent Biosynthesis
A 2023 study analyzing noni polysaccharides at five maturation stages revealed that Nonioside B concentrations peak in less ripe fruits (Stage 2: 91.7 ± 8.1 mg/g) compared to fully matured specimens (Stage 5: 1.8 ± 0.3 mg/g) . This inverse relationship with ripeness suggests biosynthetic regulation by stress-responsive pathways, potentially linked to defense mechanisms against pathogens .
Biosynthetic Pathway
The proposed pathway involves:
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Sugar nucleotide activation: UDP-glucose serves as the monosaccharide donor for trisaccharide assembly.
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Glycosyltransferase activity: Sequential β-glycosidic bond formation by GT1-family enzymes.
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Acyltransferases: Esterification of octanoic acid to the glucose backbone, mediated by BAHD-type acyltransferases .
Isolation and Structural Elucidation
Extraction Protocols
Nonioside B is isolated via multi-step chromatographic techniques:
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Primary extraction: Methanol or ethanol-based solvent systems (e.g., 70% EtOH) from dried noni fruit powder .
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Purification: Combined Sephadex LH-20 size exclusion chromatography and high-speed countercurrent chromatography (HSCCC) . Final isolation is achieved via semi-preparative HPLC using C18 columns with acetonitrile/water gradients .
Spectroscopic Characterization
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NMR spectroscopy: - and -NMR confirm glycosidic linkages and acyl positions. Key signals include anomeric protons at δ 4.8–5.2 ppm and ester carbonyl carbons at δ 170–173 ppm .
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Mass spectrometry: HR-ESI-MS exhibits a sodium adduct [M+Na] at m/z 653.2794 (calc. 653.2735) .
Pharmacological Activities
Antioxidant Efficacy
Nonioside B demonstrates radical scavenging activity in vitro:
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ABTS assay: IC = 1.22 mg/mL .
These values surpass those of ascorbic acid in comparable models, indicating potent electron-donating capacity .
Anti-Inflammatory Mechanisms
In RAW 264.7 macrophages, Nonioside B (50 μM) suppresses LPS-induced NO production by 68%, primarily via inhibition of NF-κB translocation . Downregulation of COX-2 and iNOS expression further corroborates its anti-inflammatory potential .
Antimicrobial Spectrum
Against Gram-positive pathogens:
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Bacillus subtilis: MIC = 256 μg/mL .
The octanoyl moiety is critical for membrane disruption, as evidenced by structure-activity comparisons with non-acylated analogs .
Table 2: Comparative Bioactivity Profile
Activity | Model System | Effective Concentration | Reference |
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Antioxidant | DPPH assay | IC 1.06 mg/mL | |
Anti-inflammatory | RAW 264.7 cells | 50 μM (68% inhibition) | |
Antimicrobial | S. aureus | MIC 128 μg/mL |
Analytical Quantification and Quality Control
HPLC-MS Methodologies
A validated HPLC-ESI-MS protocol enables quantification in noni-derived products:
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Column: C18 (150 × 2.1 mm, 3 μm).
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Mobile phase: 0.1% formic acid in water/acetonitrile gradient.
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Detection: Negative ion mode; m/z 653.3 [M+Na] .
Commercial noni juices contain 0.5–3.4 mg/mL Nonioside B, while capsules exhibit higher variability (1.5–23.2 mg/g) .
Stability Considerations
Degradation studies indicate:
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